molecular formula C14H11ClN2O3 B13158259 3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid

Cat. No.: B13158259
M. Wt: 290.70 g/mol
InChI Key: NTNWDUSRCCWYJJ-UHFFFAOYSA-N
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Description

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid is a chemical compound with the molecular formula C14H11ClN2O3. It is known for its unique structure, which includes an anilinocarbonyl group attached to an amino group, and a chlorine atom on the benzoic acid ring . This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The anilinocarbonyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Anilinocarbonyl)amino]benzoic acid
  • 3-[(Cyclopropylcarbonyl)amino]benzoic acid
  • 3-[(Phenoxyacetyl)amino]benzoic acid

Uniqueness

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid is unique due to the presence of the chlorine atom on the benzoic acid ring, which imparts distinct chemical properties. This chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic applications .

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

4-chloro-3-(phenylcarbamoylamino)benzoic acid

InChI

InChI=1S/C14H11ClN2O3/c15-11-7-6-9(13(18)19)8-12(11)17-14(20)16-10-4-2-1-3-5-10/h1-8H,(H,18,19)(H2,16,17,20)

InChI Key

NTNWDUSRCCWYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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